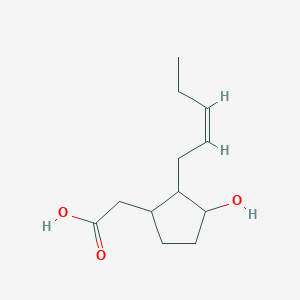

(+/-)-Cucurbic Acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H20O3 |

|---|---|

Molecular Weight |

212.28 g/mol |

IUPAC Name |

2-[3-hydroxy-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid |

InChI |

InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-11,13H,2,5-8H2,1H3,(H,14,15)/b4-3- |

InChI Key |

LYSGIJUGUGJIPS-ARJAWSKDSA-N |

Isomeric SMILES |

CC/C=C\CC1C(CCC1O)CC(=O)O |

Canonical SMILES |

CCC=CCC1C(CCC1O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (+/-)-Cucurbic Acid: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Cucurbic acid, a cyclopentane-based fatty acid, is a notable member of the jasmonate family of plant hormones. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Particular emphasis is placed on its role within the jasmonate signaling pathway and its potential as a modulator of plant growth and stress responses. This document synthesizes available data, outlines relevant experimental protocols, and presents visual diagrams to facilitate a deeper understanding of this multifaceted molecule for research and development applications.

Chemical Structure and Identification

This compound is the racemic mixture of the C-1 epimers of cucurbic acid. The molecule features a cyclopentane ring functionalized with a hydroxy group, a pentenyl side chain, and an acetic acid moiety.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2-[3-hydroxy-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid[1] |

| Molecular Formula | C₁₂H₂₀O₃[2][3] |

| CAS Number | 131488-83-0[1] |

| SMILES | CC/C=C\CC1C(CCC1O)CC(=O)O[1] |

| InChIKey | LYSGIJUGUGJIPS-ARJAWSKDSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimental data for some properties are limited, computed values provide useful estimates.

Table of Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 212.28 g/mol | PubChem[1][2] |

| Melting Point | Not available | Human Metabolome Database[3] |

| Boiling Point | Not available | Human Metabolome Database[3] |

| Water Solubility (Predicted) | 2.29 g/L | ALOGPS |

| Solubility in Organic Solvents | Soluble in acetonitrile (5 mg/mL) | Chem-Impex[4] |

| XLogP3-AA (Predicted) | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

Biological Activity and Signaling Pathways

As a jasmonate, this compound is intrinsically involved in plant development and defense mechanisms. Jasmonates are key signaling molecules that mediate responses to a wide array of biotic and abiotic stresses.[5][6]

Role in Jasmonate Signaling

The canonical jasmonate signaling pathway is initiated by the conversion of jasmonic acid to its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). While the specific role of cucurbic acid within this pathway is a subject of ongoing research, its structural similarity to jasmonic acid suggests it may act as a precursor, an active analog, or a modulator of the pathway.

The core of the jasmonate signaling cascade involves the SCF(COI1) complex, which is an E3 ubiquitin ligase. In the presence of bioactive jasmonates, this complex targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation by the 26S proteasome. The degradation of JAZ proteins releases transcription factors (e.g., MYC2), which then activate the expression of jasmonate-responsive genes, leading to various physiological responses.

Plant Growth Regulation

Jasmonates, including potentially cucurbic acid, are known to influence various aspects of plant growth and development. These effects can be concentration-dependent and vary among plant species. General activities of jasmonates as plant growth regulators include:

-

Inhibition of root growth

-

Promotion of senescence

-

Induction of tuber formation

The specific effects of exogenously applied this compound on different plant species represent an active area of research.

Experimental Protocols

Detailed experimental protocols are essential for the accurate study and application of this compound. The following sections provide generalized methodologies that can be adapted for specific research needs.

Isolation from Plant Material (General Protocol)

While cucurbic acid is found in various plants, including those of the Cucurbita genus, its isolation can be challenging due to its low abundance. The following is a general protocol for the extraction and partial purification of cyclopentane fatty acids from plant tissue, which can be optimized for cucurbic acid.

Methodology:

-

Extraction: Homogenize fresh or freeze-dried plant material in a suitable organic solvent such as methanol or a methanol/water mixture.[10]

-

Filtration and Concentration: Filter the homogenate to remove solid debris and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Liquid-Liquid Partitioning: Resuspend the crude extract in water and perform a liquid-liquid extraction with a non-polar solvent (e.g., hexane) to remove lipids and pigments. Discard the organic phase.

-

Further Partitioning: Extract the remaining aqueous phase with a moderately polar solvent like ethyl acetate or dichloromethane to extract the jasmonates.[11]

-

Drying and Concentration: Collect the organic phase, dry it over anhydrous sodium sulfate, and concentrate it to yield a semi-purified extract.

-

Chromatographic Purification: Further purify the extract using techniques such as High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable gradient of acetonitrile and water to isolate this compound.[8][9][12]

In Vitro Anti-Inflammatory Assay (Inhibition of Albumin Denaturation)

This assay provides a general method to screen for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and make serial dilutions.

-

Prepare a 1% aqueous solution of bovine serum albumin (BSA).

-

Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

-

-

Assay Procedure:

-

In a reaction tube, mix 0.2 mL of BSA solution with 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).

-

Add 2 mL of the test sample or standard drug at various concentrations.

-

For the control, add 2 mL of the solvent vehicle.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating at 70°C for 5 minutes.

-

After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

-

Synthesis of this compound

The chemical synthesis of racemic cucurbic acid typically involves multi-step organic reactions. While a detailed, step-by-step protocol is beyond the scope of this guide, the general synthetic strategy often involves the construction of the cyclopentane ring followed by the introduction of the side chains. Key reactions may include aldol condensations, Michael additions, and Wittig reactions to build the carbon skeleton, followed by reductions and hydrolyses to yield the final product. Researchers interested in the synthesis should refer to specialized organic chemistry literature.

Conclusion

This compound is a significant molecule within the jasmonate family, with potential applications in agriculture and pharmacology. This guide has provided a summary of its chemical structure, physicochemical properties, and biological roles. The outlined experimental protocols offer a starting point for researchers to investigate this compound further. Future research should focus on elucidating the precise molecular targets and signaling pathways of cucurbic acid, as well as exploring its full potential in various applications.

References

- 1. This compound | C12H20O3 | CID 10036102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+)-Cucurbic acid | C12H20O3 | CID 5281159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Cucurbic acid (HMDB0029388) [hmdb.ca]

- 4. books.rsc.org [books.rsc.org]

- 5. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5925356A - Method of isolating cucurbitacin - Google Patents [patents.google.com]

- 8. impactfactor.org [impactfactor.org]

- 9. mjcce.org.mk [mjcce.org.mk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous isolation and purification of cucurbitacin D and I from Ecballium elaterium (l.) A. Rich fruit juice | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

An In-depth Technical Guide on the Discovery and Natural Occurrence of (+/-)-Cucurbic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biosynthesis of (+/-)-cucurbic acid, a cyclopentane-based fatty acid with plant growth-regulating properties. Initially isolated from the seeds of Cucurbita pepo L., its discovery marked a significant contribution to the field of plant science. This document details the original isolation and structure elucidation methods, summarizes its known natural sources with available quantitative data, and explores its biosynthetic relationship with the well-established jasmonic acid pathway. Furthermore, this guide delves into the current understanding of its role as a signaling molecule in plants. Experimental protocols for extraction and analysis are provided, alongside visualizations of key pathways and workflows to facilitate a deeper understanding for researchers and professionals in plant biology and drug development.

Discovery of this compound

The discovery of cucurbic acid was a result of investigations into plant growth inhibitors present in the seeds of the common pumpkin, Cucurbita pepo L.

Initial Isolation and Naming

In 1977, a team of Japanese scientists, H. Fukui, K. Koshimizu, Y. Usuda, and S. Yamazaki, reported the isolation and structure elucidation of several plant growth inhibitors from mature pumpkin seeds. Among these compounds, they identified a novel cyclopentane-containing fatty acid, which they named cucurbic acid .[1][2][3] The structure was determined to be (1S,2S,3S)-3-hydroxy-2-(2′-cis-pentenyl)-cyclopentane-1-acetic acid.[1][2][3] The discovery was significant as it introduced a new member to the growing class of naturally occurring cyclopentane-based plant growth regulators.

Structure Elucidation

The structure of cucurbic acid was elucidated using a combination of spectroscopic techniques, which were state-of-the-art for the time. These included:

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carboxyl (-COOH).

-

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: To determine the arrangement of protons in the molecule, providing insights into its carbon skeleton and the stereochemistry of the substituents on the cyclopentane ring.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Ozonolysis: This chemical degradation technique was employed to locate the position of the double bond in the pentenyl side chain.[1]

The collective data from these analyses allowed Fukui and his colleagues to propose the definitive structure of cucurbic acid.

Natural Occurrence of this compound

Subsequent to its initial discovery in Cucurbita pepo, cucurbic acid has been identified in a variety of other plant species and even in some fungi. The term this compound implies a racemic mixture, though often the naturally occurring form is the (+) enantiomer.

Occurrence in the Plant Kingdom

Cucurbic acid has been detected in various parts of different plant species, suggesting a broader role in plant physiology than initially anticipated.

| Plant Family | Species | Plant Part | Quantitative Data (if available) | Reference |

| Cucurbitaceae | Cucurbita pepo L. (Pumpkin) | Seeds | Not explicitly quantified in the original discovery paper. | [1][2][3] |

| Solanaceae | Solanum tuberosum (Potato) | Not specified | Data not available. | [4] |

| Solanaceae | Solanum lycopersicum (Tomato) | Not specified | Data not available. | [4] |

This table will be updated as more quantitative data becomes available.

Occurrence in Fungi

Interestingly, cucurbic acid has also been detected in fungal cultures, often alongside jasmonic acid. This suggests a conserved biosynthetic pathway or a similar biological function in these microorganisms.

| Fungal Species | Notes | Reference |

| Various fungal species | Detected in trace amounts in cultures known to produce jasmonic acid. | [5] |

Biosynthesis of this compound

The biosynthesis of cucurbic acid is intimately linked to the well-characterized jasmonic acid pathway, which is a key signaling pathway in plants for defense and development.

Relationship with Jasmonic Acid Biosynthesis

Current evidence strongly suggests that cucurbic acid is a derivative of the jasmonic acid biosynthetic pathway. The key step is believed to be the reduction of the keto group on the cyclopentenone ring of a jasmonic acid precursor.[6] This enzymatic conversion would lead to the formation of the hydroxyl group characteristic of cucurbic acid.

The biosynthesis of jasmonic acid starts from α-linolenic acid and proceeds through a series of enzymatic steps involving lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC) to form 12-oxophytodienoic acid (OPDA). After reduction and β-oxidation, jasmonic acid is produced. It is within this pathway that a reductase enzyme is hypothesized to act on a jasmonate precursor to yield cucurbic acid.

Putative Biosynthetic Pathway

The following diagram illustrates the putative biosynthetic pathway of cucurbic acid from a jasmonic acid precursor.

Caption: Putative biosynthetic pathway of cucurbic acid from a jasmonic acid precursor.

Signaling and Biological Activity

While the signaling pathway of jasmonic acid is well-documented, involving the F-box protein COI1 and JAZ repressor proteins, the specific signaling cascade for cucurbic acid is less understood. However, its structural similarity to jasmonic acid suggests it may act as a signaling molecule in similar or related pathways.

Plant Growth Regulation

The initial discovery of cucurbic acid identified it as a plant growth inhibitor.[1][2] Its biological activity is likely concentration-dependent and may vary across different plant species and developmental stages. Further research is needed to elucidate its precise role in regulating plant growth and its interaction with other phytohormones.

Potential Role in Plant Defense

Given its biosynthetic origin from the jasmonate pathway, a central hub for plant defense signaling, it is plausible that cucurbic acid plays a role in mediating responses to biotic and abiotic stresses. Its presence in seeds may also suggest a role in protecting the embryo from pathogens or regulating dormancy and germination.

Experimental Protocols

The following sections provide generalized protocols for the extraction and analysis of cucurbic acid from plant material, based on the original discovery and modern analytical techniques.

Extraction of Cucurbic Acid from Cucurbita pepo Seeds

This protocol is a generalized representation based on the methods described by Fukui et al. (1977).

Caption: Generalized workflow for the extraction and purification of cucurbic acid.

Detailed Steps:

-

Sample Preparation: Mature seeds of Cucurbita pepo are dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered seeds are extracted with a polar organic solvent such as methanol or ethanol at room temperature with agitation for an extended period (e.g., 24-48 hours). This process is typically repeated multiple times to ensure complete extraction.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is partitioned between an organic solvent (e.g., ethyl acetate) and water. Acidic compounds like cucurbic acid will preferentially move into the organic phase.

-

Column Chromatography: The organic phase is concentrated and subjected to column chromatography on a stationary phase like silica gel. A gradient of solvents with increasing polarity is used to separate the compounds based on their affinity for the stationary phase.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing cucurbic acid are further purified using reversed-phase HPLC to obtain the pure compound.

-

Analysis: The purified compound is analyzed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and structure.

Quantitative Analysis by LC-MS/MS

Modern analytical techniques allow for the sensitive and specific quantification of cucurbic acid in various plant tissues.

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is the preferred instrument for quantitative analysis.

Sample Preparation:

-

Homogenize a known weight of fresh or lyophilized plant tissue in a suitable extraction solvent (e.g., methanol/water mixture with a small percentage of formic acid).

-

Include an internal standard for accurate quantification.

-

Centrifuge the sample to pellet solid debris.

-

Filter the supernatant through a 0.22 µm syringe filter before analysis.

LC-MS/MS Parameters:

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid, is commonly employed.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for the analysis of acidic compounds.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for cucurbic acid and the internal standard are monitored.

Data Analysis: A calibration curve is generated using authentic standards of cucurbic acid to quantify its concentration in the plant extracts.

Future Directions

While the foundational knowledge of cucurbic acid's discovery and natural occurrence is established, several areas warrant further investigation:

-

Comprehensive Quantitative Profiling: A systematic study to quantify the levels of cucurbic acid across a wider range of plant species and tissues is needed to better understand its physiological relevance.

-

Elucidation of the Biosynthetic Pathway: The specific enzymes responsible for the conversion of a jasmonic acid precursor to cucurbic acid need to be identified and characterized.

-

Unraveling the Signaling Pathway: Research is required to determine the specific receptors and downstream signaling components involved in mediating the biological effects of cucurbic acid.

-

Exploring Pharmacological Potential: Given the diverse biological activities of other jasmonates, investigating the potential pharmacological properties of cucurbic acid could open new avenues for drug discovery.

This technical guide serves as a foundational resource for researchers and professionals, providing a detailed understanding of this compound from its initial discovery to its current standing in plant science. The provided protocols and visualizations are intended to facilitate further research into this intriguing plant growth regulator.

References

- 1. tandfonline.com [tandfonline.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. (Open Access) Structures of Plant Growth Inhibitors in Seeds of Cucurbita pepo L (1977) | Hiroshi Fukui | 52 Citations [scispace.com]

- 4. (+)-Cucurbic acid | C12H20O3 | CID 5281159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. impactfactor.org [impactfactor.org]

- 6. Thieme E-Journals - Plant Biology / Abstract [thieme-connect.com]

The Biosynthesis of Cucurbic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucurbic acid, a hydroxylated derivative of the phytohormone jasmonic acid, is a critical signaling molecule involved in plant development and defense. Its biosynthesis is intricately linked to the octadecanoid pathway, a conserved metabolic cascade initiated from α-linolenic acid. This technical guide provides an in-depth overview of the cucurbic acid biosynthetic pathway, detailing the enzymatic steps, key intermediates, and relevant quantitative data. Furthermore, it supplies detailed experimental protocols for the characterization of the core enzymes and a workflow for metabolite quantification, serving as a comprehensive resource for researchers in phytochemistry, drug discovery, and plant science.

Introduction to Cucurbic Acid

Cucurbic acid is a member of the jasmonate family of plant hormones, which are lipid-derived signaling molecules that regulate a wide array of physiological processes, including growth, senescence, and responses to biotic and abiotic stress.[1][2] Specifically, cucurbic acid is a hydroxylated form of jasmonic acid (JA).[3][4] The inactivation of JA through hydroxylation, mediated by enzymes known as jasmonate-induced oxygenases (JOXs), is a crucial mechanism for modulating the intensity and duration of defense signaling, preventing the inhibitive effects of high JA levels on plant growth.[3] The presence of cucurbic acid has been detected in various plant species, often accumulating after the initial surge of jasmonic acid in response to stimuli like wounding.[5][6]

The Core Biosynthesis Pathway

The formation of cucurbic acid is a multi-step process that occurs across different cellular compartments, primarily the chloroplast and peroxisome. The pathway begins with the release of α-linolenic acid from chloroplast membranes and culminates in the hydroxylation of jasmonic acid.

Chloroplast-Localized Synthesis of 12-oxo-phytodienoic acid (OPDA)

-

Oxygenation by Lipoxygenase (LOX): The pathway is initiated when α-linolenic acid is oxygenated by 13-lipoxygenase (13-LOX), a non-heme iron-containing dioxygenase. This reaction inserts molecular oxygen to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[7]

-

Dehydration by Allene Oxide Synthase (AOS): The 13-HPOT is then rapidly converted by Allene Oxide Synthase (AOS), a specialized cytochrome P450 enzyme (CYP74A), into an unstable allene oxide, 12,13(S)-epoxy-octadecatrienoic acid (12,13-EOT).[8][9][10]

-

Cyclization by Allene Oxide Cyclase (AOC): The unstable allene oxide is the substrate for Allene Oxide Cyclase (AOC), which catalyzes a cyclization reaction to form the first cyclic and stereospecific intermediate, (9S,13S)-12-oxophytodienoic acid (OPDA).[1][7][11] This step is critical as it establishes the enantiomeric structure of the cyclopentenone ring.[1]

Peroxisome-Localized Conversion to Jasmonic Acid

-

Reduction by 12-oxophytodienoate Reductase (OPR): OPDA is transported into the peroxisome where the cyclopentenone ring is reduced by 12-oxophytodienoate Reductase 3 (OPR3). This reaction, which utilizes NADPH, converts OPDA to 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).

-

β-Oxidation: The octanoic acid side chain of OPC-8:0 undergoes three successive rounds of β-oxidation, a process analogous to fatty acid degradation. This chain-shortening process results in the formation of (+)-7-iso-jasmonic acid.[7]

Cytoplasmic Formation of Cucurbic Acid

-

Isomerization and Hydroxylation: (+)-7-iso-jasmonic acid can isomerize to the more stable (-)-jasmonic acid. The final step in the formation of cucurbic acid involves the hydroxylation of jasmonic acid. This reaction is catalyzed by a group of 2-oxoglutarate/Fe(II)-dependent oxygenases known as Jasmonate-Induced Oxygenases (JOXs). These enzymes hydroxylate JA at the C-11 or C-12 position, with 12-hydroxyjasmonic acid being a common, inactive form.[3][4] While the exact isomer can vary, this hydroxylation represents the terminal step to produce cucurbic acid and related compounds.

Visualization of the Biosynthesis Pathway

The following diagram illustrates the sequential enzymatic reactions and intermediate metabolites in the biosynthesis of cucurbic acid.

Caption: The cucurbic acid biosynthesis pathway from α-linolenic acid.

Quantitative Data on Key Enzymes

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. The following table summarizes available quantitative data for key enzymes in the pathway from various plant sources.

| Enzyme | Plant Source | Substrate | Kₘ | Vₘₐₓ | Reference(s) |

| Lipoxygenase (LOX) | Mung Bean (Vigna radiata) | α-Linolenic Acid | 135.5 µM | Not Reported | [5] |

| Soybean (Glycine max) | Linoleic Acid | 7.7 µM | 30.0 nmol/mg/min | [8] | |

| Allene Oxide Synthase (AOS) | Data Not Available | 13(S)-HPOT | - | - | - |

| Allene Oxide Cyclase (AOC) | Data Not Available | 12,13(S)-EOT | - | - | - |

| 12-oxophytodienoate Reductase (OPR3) | Thale Cress (Arabidopsis thaliana) | (9S,13S)-12-oxo-PDA | 35 µM | 53.7 nkat/mg protein | [9] |

| Corn (Zea mays) | 12-oxo-PDA | 190 µM | Not Reported | ||

| Corn (Zea mays) | NADPH | 13 µM | Not Reported |

Experimental Protocols

This section provides detailed methodologies for the assay of key enzymes in the pathway and for the quantification of cucurbic acid and its precursors.

Lipoxygenase (LOX) Activity Assay

This spectrophotometric assay is based on the principle that the LOX-catalyzed oxygenation of linolenic acid creates a conjugated diene system in the hydroperoxide product (13-HPOT), which results in a strong absorbance at 234 nm.[5]

Materials:

-

Enzyme Buffer: 50 mM Sodium Phosphate Buffer, pH 6.5.

-

Substrate Stock: 10 mM α-linolenic acid in ethanol.

-

Enzyme Extract: Plant tissue homogenized in cold Enzyme Buffer.

-

UV-VIS Spectrophotometer and quartz cuvettes.

Procedure:

-

Prepare a reaction mixture in a 3 mL cuvette containing 2.8 mL of 50 mM Sodium Phosphate Buffer (pH 6.5).

-

Add an appropriate volume of the enzyme extract (e.g., 50-100 µL) to the cuvette and mix by inversion.

-

To prepare the substrate solution, dilute the α-linolenic acid stock to the desired final concentration (e.g., a working concentration of 250 µM) in the enzyme buffer.

-

Initiate the reaction by adding the substrate solution to the cuvette.

-

Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 234 nm over time (e.g., for 3-5 minutes) at 25°C.

-

Calculate the rate of reaction using the molar extinction coefficient for the hydroperoxide product (ε₂₃₄ ≈ 25,000 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that forms 1 µmol of hydroperoxide per minute.

Allene Oxide Synthase (AOS) Activity Assay

This assay measures the activity of AOS by monitoring the disappearance of its substrate, 13-HPOT, which absorbs light at 234 nm.[9]

Materials:

-

Enzyme Buffer: 50 mM Potassium Phosphate Buffer, pH 7.0.

-

Substrate: 13(S)-HPOT, prepared by reacting α-linolenic acid with a purified LOX enzyme. The concentration should be determined spectrophotometrically.

-

Enzyme Extract: Plant tissue extract containing AOS.

-

UV-VIS Spectrophotometer.

Procedure:

-

Prepare a 1 mL reaction mixture in a cuvette containing 50 mM Potassium Phosphate Buffer (pH 7.0).

-

Add the 13-HPOT substrate to a final concentration of approximately 30-60 µM.

-

Initiate the reaction by adding the AOS-containing enzyme extract.

-

Immediately monitor the decrease in absorbance at 234 nm as the 13-HPOT is consumed.

-

The rate of substrate degradation is proportional to the AOS activity.

Allene Oxide Cyclase (AOC) Coupled Assay

Due to the extreme instability of the AOS product (12,13-EOT), the AOC assay is performed as a coupled reaction. AOS is used to generate the substrate for AOC in situ, and the stable end product, 12-oxo-PDA, is quantified by HPLC.

Materials:

-

Purified recombinant AOS enzyme.

-

AOC-containing plant extract or purified AOC.

-

13(S)-HPOT substrate.

-

Reaction Buffer: e.g., 10 mM Pyrophosphate buffer, pH 7.0.

-

Stop Solution: e.g., Citric acid.

-

Ethyl Acetate for extraction.

-

HPLC system with a C18 column and UV detector (220 nm).

Procedure:

-

Combine purified AOS (e.g., 5 µg) and the AOC-containing sample (e.g., 10 µg) in 1 mL of Reaction Buffer.

-

Add the substrate, 13-HPOT (e.g., to a final concentration of 100 µM), to start the reaction.

-

Incubate at room temperature for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by acidifying the mixture with the Stop Solution.

-

Extract the product, 12-oxo-PDA, with an equal volume of ethyl acetate.

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis.

-

Quantify the amount of 12-oxo-PDA produced by comparing the peak area to a standard curve.

12-oxophytodienoate Reductase (OPR) Activity Assay

This spectrophotometric assay measures the rate of NADPH oxidation, which is stoichiometrically coupled to the reduction of the substrate, 12-oxo-PDA. The decrease in NADPH concentration is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.0.

-

Substrate: 12-oxo-PDA.

-

Cofactor: NADPH.

-

Enzyme Extract: Plant extract containing OPR.

-

UV-VIS Spectrophotometer.

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing the Assay Buffer.

-

Add NADPH to a final concentration of approximately 100-200 µM.

-

Add the OPR-containing enzyme extract and incubate for 2-3 minutes to record any background NADPH oxidation.

-

Initiate the reaction by adding 12-oxo-PDA to a saturating concentration (e.g., 200-400 µM).

-

Immediately monitor the decrease in absorbance at 340 nm at 25°C.

-

Calculate the rate of NADPH consumption using its molar extinction coefficient (ε₃₄₀ = 6,220 M⁻¹cm⁻¹).

Workflow for Metabolite Quantification

The quantification of cucurbic acid and its precursors in plant tissues is essential for understanding the dynamics of the pathway. The following workflow outlines a standard procedure using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Caption: A typical workflow for the quantification of jasmonates.

Conclusion

The biosynthesis of cucurbic acid is a tightly regulated and compartmentalized process that plays a pivotal role in the modulation of plant defense signaling. Understanding this pathway, from the initial lipoxygenase-catalyzed reaction to the final hydroxylation of jasmonic acid, provides a framework for the development of strategies aimed at enhancing plant resilience and for the discovery of novel bioactive compounds. The methodologies and data presented in this guide offer a robust toolkit for researchers dedicated to exploring the intricate world of plant chemical signaling and its potential applications in agriculture and medicine.

References

- 1. Molecular mechanism of enzymatic allene oxide cyclization in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Purification and characterization of lipoxygenase from mung bean (Vigna radiata L.) germinating seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 8. Expression of Allene Oxide Synthase Determines Defense Gene Activation in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allene oxide cyclase: a new enzyme in plant lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 12-oxophytodienoate reductase - Wikipedia [en.wikipedia.org]

- 11. Crystal structure of 12-oxophytodienoate reductase 3 from tomato: Self-inhibition by dimerization - PMC [pmc.ncbi.nlm.nih.gov]

(+/-)-Cucurbic Acid: A Jasmonic Acid Analogue Explored

A Technical Guide for Researchers and Drug Development Professionals

Introduction

(+/-)-Cucurbic acid, a cyclopentane-based fatty acid derivative, is a recognized analogue of the plant hormone jasmonic acid.[1] Structurally, it is formed by the reduction of the ketone group at the C-6 position of jasmonic acid, resulting in a hydroxyl group.[2] This structural similarity positions this compound as a molecule of interest for investigating the intricate jasmonic acid signaling pathway, which governs a wide array of plant defense and developmental processes. This technical guide provides a comprehensive overview of this compound, including its biological activity in comparison to jasmonic acid, detailed experimental protocols for its synthesis and bioassays, and an exploration of its potential interactions with the jasmonic acid signaling cascade.

Quantitative Data Summary

The biological activity of this compound and its derivatives has been evaluated in comparison to jasmonic acid and its potent ester, methyl jasmonate. The following tables summarize the available quantitative data from comparative bioassays.

Table 1: Inhibitory Effects on Barley Anther Extrusion

| Compound | Concentration (ppm) | Inhibition of Anther Extrusion (%) |

| Methyl Jasmonate | 100 | High |

| Cucurbic Acid Derivatives | 100 | Lower than Methyl Jasmonate |

Data sourced from a study on barley (Hordeum vulgare L.) ear cultures.

Table 2: Structure-Activity Relationships in Rice Seedling Root Growth Inhibition

| Compound | Relative Activity (Jasmonic Acid = 100) |

| Jasmonic Acid | 100 |

| This compound | [Data not available in accessible search results] |

| Cucurbic Acid Analogs | [Data varies by analog, specific values not available in accessible search results] |

This table is based on the findings of a study on the structure-activity relationships of this compound analogs on rice seedling root growth. While the study is noted, specific quantitative values for this compound itself were not found in the provided search results.[3]

Table 3: Effects on Young Corn Plant Height

| Compound | Relative Activity (Jasmonic Acid = 100) |

| Jasmonic Acid | 100 |

| This compound | [Data not available in accessible search results] |

| Cucurbic Acid Analogs | [Data varies by analog, specific values not available in accessible search results] |

This table is based on the findings of a study on the structure-activity relationships of this compound analogs on the height of young corn plants. While the study is noted, specific quantitative values for this compound itself were not found in the provided search results.[3]

Experimental Protocols

Synthesis of this compound

Jasmonate Bioassays

Standard bioassays are employed to assess the biological activity of jasmonic acid and its analogues. These assays typically measure physiological responses known to be regulated by jasmonates.

1. Root Growth Inhibition Assay

This assay is a classic method to quantify jasmonate activity, as jasmonic acid is a potent inhibitor of root elongation.

-

Plant Material: Arabidopsis thaliana or rice (Oryza sativa) seedlings are commonly used.

-

Growth Medium: Seeds are surface-sterilized and plated on Murashige and Skoog (MS) medium supplemented with a range of concentrations of this compound and jasmonic acid (as a positive control). A solvent control (e.g., ethanol or DMSO) should also be included.

-

Growth Conditions: Plates are incubated vertically in a controlled environment (e.g., 22°C, 16-hour light/8-hour dark photoperiod).

-

Data Collection: After a set period (e.g., 7-10 days), the primary root length of each seedling is measured.

-

Analysis: Dose-response curves are generated, and IC50 values (the concentration at which 50% of root growth is inhibited) can be calculated to compare the potency of the compounds.

2. Gene Expression Analysis

This method assesses the ability of a compound to induce the expression of known jasmonate-responsive genes.

-

Plant Material: Arabidopsis thaliana seedlings or cell cultures.

-

Treatment: Seedlings are treated with a specific concentration of this compound, jasmonic acid, or a solvent control for a defined period (e.g., 1, 3, 6, or 24 hours).

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the treated tissues and reverse-transcribed to complementary DNA (cDNA).

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes are quantified using qRT-PCR. Key jasmonate-responsive marker genes include VSP2 (VEGETATIVE STORAGE PROTEIN 2) and JAZ (JASMONATE ZIM-DOMAIN) genes.[11][12][13] A housekeeping gene (e.g., ACTIN or UBIQUITIN) is used as an internal control for normalization.

-

Analysis: The relative fold change in gene expression in response to each treatment is calculated compared to the solvent control.

Signaling Pathways and Logical Relationships

The canonical jasmonic acid signaling pathway provides a framework for understanding how this compound might exert its biological effects.

Jasmonic Acid Signaling Pathway

Caption: The core jasmonic acid signaling pathway.

Hypothesized Interaction of this compound

Given its structural similarity to jasmonic acid, this compound could potentially interact with the jasmonate signaling pathway at several key points. It might be a substrate for the enzyme that synthesizes the bioactive JA-Ile, or it could directly interact with the COI1 receptor, albeit likely with a different affinity than JA-Ile.

Caption: Hypothesized points of interaction for this compound.

Experimental Workflow for Comparative Analysis

A logical workflow is essential for the systematic evaluation of this compound as a jasmonic acid analogue.

Caption: A logical workflow for investigating this compound.

Conclusion

This compound presents a valuable tool for dissecting the nuances of jasmonate signaling. Its structural relationship to jasmonic acid, coupled with evidence of its biological activity, albeit potentially lower than that of canonical jasmonates, warrants further in-depth investigation. The experimental frameworks provided in this guide offer a starting point for researchers and drug development professionals to quantitatively assess its efficacy as a jasmonic acid analogue and to explore its potential applications in modulating plant responses or as a lead compound in the development of novel agrochemicals or therapeutics. Further research is needed to elucidate its precise mechanism of action and to expand the quantitative understanding of its biological effects across a broader range of jasmonate-regulated processes.

References

- 1. (+)-Cucurbic acid | C12H20O3 | CID 5281159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. banglajol.info [banglajol.info]

- 3. (PDF) Structure-Activity Relationships of (±)-Cucurbic Acid [research.amanote.com]

- 4. books.rsc.org [books.rsc.org]

- 5. FR2673626A1 - Process for synthesis of cucurbitine (cucurbitin) using 1-benzyl-3-pyrrolidone as starting material - Google Patents [patents.google.com]

- 6. WO2000068232A1 - Cucurbiturils and method for synthesis - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Microwave synthesis of cucurbit[n]urils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Basic Helix-Loop-Helix Transcription Factors JASMONATE-ASSOCIATED MYC2-LIKE1 (JAM1), JAM2, and JAM3 Are Negative Regulators of Jasmonate Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and Analysis of JAZ Gene Family in Ginkgo biloba Reveals Candidate Genes for Biosynthesis of Terpene Trilactones [mdpi.com]

- 13. Salicylic acid suppresses jasmonic acid signaling downstream of SCFCOI1-JAZ by targeting GCC promoter motifs via transcription factor ORA59 - PubMed [pubmed.ncbi.nlm.nih.gov]

Review of cucurbic acid and its derivatives in phytochemistry

An In-depth Technical Guide on the Phytochemistry of Cucurbitacins and Their Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Within the vast family of Cucurbitaceae, which includes common plants like cucumbers, melons, and gourds, lies a class of structurally complex and biologically potent compounds known as cucurbitacins . These highly oxygenated tetracyclic triterpenoids are renowned for their characteristic bitter taste, which serves as a natural defense mechanism against herbivores.

It is important to distinguish cucurbitacins from cucurbic acid, a structurally simpler plant growth regulator. This guide will focus on cucurbitacins, which are the subject of extensive research in phytochemistry and pharmacology due to their significant cytotoxic, anti-inflammatory, and anticancer properties.

This technical guide provides a comprehensive overview of the phytochemistry, biosynthesis, biological activities, and experimental protocols related to cucurbitacins and their derivatives, tailored for professionals in research and drug development.

Phytochemistry of Cucurbitacins

Cucurbitacins are defined by their unique cucurbitane skeleton, a 19-(10→9β)-abeo-10α-lanost-5-ene structure. They are classified into twelve main categories, from A to T, based on variations in their side chains and the oxygenation patterns of the tetracyclic core.[1][2][3] The most extensively studied among these are cucurbitacins B, D, E, and I, which have demonstrated significant potential as anticancer agents.[4]

Table 1: Physicochemical Properties of Major Cucurbitacins

| Compound | Molecular Formula | Molar Mass ( g/mol ) | General Solubility | Key Structural Features |

| Cucurbitacin B | C₃₂H₄₆O₈ | 558.71 | Soluble in methanol, ethanol, chloroform, ethyl acetate; slightly soluble in water.[5][6] | Acetoxy group at C-25.[7] |

| Cucurbitacin D | C₃₀H₄₄O₇ | 516.67 | Soluble in moderately polar organic solvents.[5] | Hydroxyl group at C-25. |

| Cucurbitacin E | C₃₂H₄₄O₈ | 556.69 | Soluble in moderately polar organic solvents.[5] | Double bond in the side chain (C-23 to C-24); acetoxy group at C-25. |

| Cucurbitacin I | C₃₀H₄₂O₇ | 514.65 | Soluble in moderately polar organic solvents.[5] | Double bond in the side chain (C-23 to C-24); hydroxyl group at C-25. |

Biosynthesis of Cucurbitacins

The biosynthesis of cucurbitacins is a complex enzymatic process that begins with the cyclization of 2,3-oxidosqualene. This initial step is catalyzed by a specialized oxidosqualene cyclase (OSC), known as cucurbitadienol synthase, which forms the foundational cucurbitadienol skeleton.

Subsequent modifications, including a series of oxidation, hydroxylation, and acetylation reactions, are carried out by cytochrome P450 monooxygenases (CYPs) and acyltransferases (ACTs). These enzymes work in concert to produce the diverse array of cucurbitacin structures found in nature. The genes encoding these key enzymes are often found clustered together in the plant genome.

Biological Activities and Signaling Pathways

Cucurbitacins exhibit a broad spectrum of pharmacological effects, with their anticancer activity being the most prominent. They are known to induce apoptosis, cause cell cycle arrest, and inhibit cancer cell proliferation and migration across a wide range of cancer types.[8][9]

The primary mechanism of action for many cucurbitacins involves the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly STAT3.[10][11][12] Constitutive activation of the STAT3 pathway is a hallmark of many human cancers, making it a critical target for cancer therapy. By suppressing the phosphorylation of JAK and STAT3, cucurbitacins can downregulate the expression of downstream target genes involved in cell survival and proliferation, such as Bcl-2 and cyclin D1.[13] Other signaling pathways, including the PI3K/Akt and MAPK pathways, are also modulated by these compounds.[4]

Table 2: Cytotoxic Activity (IC₅₀) of Major Cucurbitacins Against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ Value | Reference |

| Cucurbitacin B | MCF-7 | Breast Cancer | 4.12 µM | [7] |

| MDA-MB-231 | Breast Cancer | 3.68 µM | [7] | |

| HepG-2 | Liver Cancer | 0.63 µM (for derivative 10b) | [4][9] | |

| A549 | Lung Cancer | 0.009 µM (for derivative 21) | [13] | |

| CSCC cell lines | Cutaneous Squamous Cell Carcinoma | 0.4 - 10 µM | [14] | |

| Cucurbitacin E | MDA-MB-468 | Triple Negative Breast Cancer | ~10 - 70 nM | [2][15] |

| SW527 | Triple Negative Breast Cancer | ~10 - 70 nM | [2][15] | |

| NCI-N87 | Gastric Cancer | IC₅₀ < 100 nM | [16] | |

| SW 1353 | Chondrosarcoma | 9.16 µM (at 24h) | [17] | |

| MCF-7 | Breast Cancer | 0.02 µg/mL | [18] | |

| Cucurbitacin I | ASPC-1 | Pancreatic Cancer | 0.27 µM (at 72h) | [19] |

| BXPC-3 | Pancreatic Cancer | 0.39 µM (at 72h) | [19] | |

| A549 | Lung Adenocarcinoma | ~500 nM | [10] | |

| SW 1353 | Chondrosarcoma | 5.06 µM (at 24h) | [17] | |

| Cucurbitacin D | SW 1353 | Chondrosarcoma | 13.14 µM (at 24h) | [17] |

Experimental Protocols

Extraction and Isolation of Cucurbitacins

The purification of cucurbitacins from plant material is a multi-step process involving extraction, partitioning, and chromatography.[5]

Detailed Methodology:

-

Extraction:

-

Air-dry and finely powder the plant material (e.g., fruits, roots).

-

Macerate the powder in a suitable solvent, such as 90% methanol, at room temperature with continuous agitation for 24-72 hours.[20]

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude methanolic extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and perform sequential liquid-liquid extraction with solvents of increasing polarity.

-

First, partition with a non-polar solvent like n-hexane or petroleum ether to remove lipids and waxes.[21]

-

Next, extract the aqueous phase with a moderately polar solvent such as chloroform or ethyl acetate to isolate the cucurbitacins.[21][22]

-

Collect and concentrate the chloroform/ethyl acetate phase to yield a partially purified cucurbitacin mixture.

-

-

Chromatographic Purification:

-

Flash Column Chromatography: Subject the concentrated extract to flash chromatography on a silica gel column.[21] Elute with a gradient of solvents, for example, a mixture of chloroform and acetone or toluene and ethyl acetate.[6][21]

-

Thin-Layer Chromatography (TLC): Monitor the fractions collected from the column using TLC on silica gel plates, often with a chloroform-methanol (9:1) solvent system.[23] Visualize spots under UV light (254 nm).

-

Preparative High-Performance Liquid Chromatography (HPLC): Pool the fractions containing the target compounds and perform final purification using preparative reverse-phase HPLC (RP-HPLC) on a C18 column.[22] A gradient elution with acetonitrile and water is commonly used.[22][24]

-

Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC):

-

Column: Reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[22][24]

-

Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A). A typical gradient might start at 20% B, increasing to 100% B over 60 minutes.[22]

-

Flow Rate: 0.7 - 1.0 mL/min.

-

Detection: UV detector set at a wavelength between 228-254 nm.[6][23]

-

-

Mass Spectrometry (MS):

-

Coupling HPLC with a mass spectrometer (LC-MS) allows for the determination of the molecular weight of the isolated compounds, aiding in their identification.[25]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: Unambiguous structural elucidation.

-

Procedure: Dissolve the purified compound in a suitable deuterated solvent (e.g., pyridine-d₅).[1][26][27]

-

Spectra: Acquire 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra.[1] These experiments provide detailed information about the carbon skeleton and the connectivity of protons and carbons, allowing for complete structural assignment.

-

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Detailed Protocol:

-

Cell Plating: Seed cells (e.g., 1 x 10⁴ cells/well) into a 96-well plate in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the purified cucurbitacin in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[28]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[29]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[28][29]

-

Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance (optical density) of the solution using a microplate reader at a wavelength of 570 nm.[29]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Note: Some natural compounds can interfere with the MTT assay, leading to false results. It is advisable to confirm findings with an alternative viability assay (e.g., trypan blue exclusion or ATP-based assays).[28]

Conclusion

Cucurbitacins represent a fascinating and pharmacologically significant class of natural products. Their potent cytotoxic activities, particularly through the inhibition of key oncogenic signaling pathways like JAK/STAT3, underscore their potential as lead compounds in the development of novel anticancer therapies. While their inherent toxicity presents a challenge, the chemical modification of their structures to enhance selectivity and reduce side effects is a promising avenue for future research.[4][9] The methodologies outlined in this guide provide a robust framework for the continued exploration of these valuable phytochemicals.

References

- 1. benchchem.com [benchchem.com]

- 2. Cucurbitacin E Induces Cell Cycle G2/M Phase Arrest and Apoptosis in Triple Negative Breast Cancer | PLOS One [journals.plos.org]

- 3. cucurbitacin I, 2222-07-3 [thegoodscentscompany.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. phcogrev.com [phcogrev.com]

- 7. Cucurbitacin B inhibits human breast cancer cell proliferation through disruption of microtubule polymerization and nucleophosmin/B23 translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of JSI-124 (cucurbitacin I), a selective Janus kinase/signal transducer and activator of transcription 3 signaling pathway inhibitor with potent antitumor activity against human and murine cancer cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. abmole.com [abmole.com]

- 13. mdpi.com [mdpi.com]

- 14. Cucurbitacin B inhibits growth, arrests the cell cycle, and potentiates antiproliferative efficacy of cisplatin in cutaneous squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cucurbitacin E Induces Cell Cycle G2/M Phase Arrest and Apoptosis in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cucurbitacin E inhibits cellular proliferation and enhances the chemo-response in gastric cancer by suppressing AKt activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CN101974055A - Method for extracting cucurbitacin B - Google Patents [patents.google.com]

- 21. US5925356A - Method of isolating cucurbitacin - Google Patents [patents.google.com]

- 22. mjcce.org.mk [mjcce.org.mk]

- 23. cucurbit.info [cucurbit.info]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. High-field 1H-NMR spectral analysis of some cucurbitacins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. scite.ai [scite.ai]

- 28. View of Cucurbitacin B inhibits proliferation, induces G2/M cycle arrest and autophagy without affecting apoptosis but enhances MTT reduction in PC12 cells | Bangladesh Journal of Pharmacology [banglajol.info]

- 29. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to (+/-)-Cucurbic Acid (CAS Number: 131488-83-0)

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of this compound. It includes detailed data, relevant signaling pathways, and generalized experimental protocols to support research and development activities.

Chemical and Physical Properties

This compound, with the CAS number 131488-83-0, is a racemic mixture of a cyclopentane-based fatty acid derivative.[1] It is structurally related to jasmonic acid, a class of plant hormones involved in regulating growth and stress responses.[1]

Table 1: Chemical Identifiers and Descriptors

| Property | Value |

| CAS Number | 131488-83-0[1] |

| Molecular Formula | C₁₂H₂₀O₃[1] |

| Molecular Weight | 212.28 g/mol [1] |

| IUPAC Name | 2-(3-hydroxy-2-pent-2-enylcyclopentyl)acetic acid[1] |

| SMILES | CCC=CCC1C(CCC1O)CC(=O)O[1] |

| InChI | InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-11,13H,2,5-8H2,1H3,(H,14,15)[1] |

| InChIKey | LYSGIJUGUGJIPS-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value |

| XLogP3 | 1.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

| Exact Mass | 212.14124450 Da |

| Monoisotopic Mass | 212.14124450 Da |

| Topological Polar Surface Area | 57.5 Ų |

| Heavy Atom Count | 15 |

Biological Activities and Potential Applications

This compound is a derivative of jasmonic acid and is associated with plant signaling pathways that govern defense mechanisms, growth, and development.[1] Its potential applications are being explored in various fields:

-

Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic disorders.

-

Cosmetics: Incorporated into skincare products for its potential anti-inflammatory and antioxidant properties.

-

Agriculture: Investigated for use in developing natural pesticides for sustainable farming.

-

Food Industry: Explored for its potential as a natural flavoring and preservative agent.

It is important to distinguish this compound from cucurbitacins. While the names are similar and both can be found in the Cucurbitaceae family, they are structurally and functionally distinct. Cucurbitacins are highly oxidized tetracyclic triterpenoids known for their potent cytotoxic and anticancer activities, which they exert through mechanisms like inhibition of the JAK/STAT and MAPK signaling pathways. This compound does not share this tetracyclic triterpene structure.

Signaling Pathways

As a jasmonate, this compound is expected to influence the Jasmonic Acid (JA) signaling pathway, a crucial pathway in plant defense and development.

Jasmonic Acid Signaling Pathway

The JA signaling pathway is activated in response to biotic and abiotic stresses. The core of this pathway involves the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, which then allows for the expression of JA-responsive genes.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, based on its classification as a jasmonate, the following generalized protocols can be adapted for its study.

General Protocol for a Seedling Growth Inhibition Assay

This type of bioassay is commonly used to assess the biological activity of jasmonates and other plant growth regulators.

-

Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution.

-

Preparation of Growth Media: Prepare a sterile plant growth medium (e.g., Murashige and Skoog medium) and autoclave.

-

Dosing: While the medium is still liquid but has cooled to a safe temperature, add the this compound stock solution to achieve a range of final concentrations. Also, prepare a control medium with the same amount of solvent.

-

Plating: Pour the media into sterile petri dishes and allow them to solidify.

-

Seed Sterilization and Plating: Surface-sterilize seeds of a model plant (e.g., Arabidopsis thaliana) and place them on the prepared plates.

-

Incubation: Place the plates in a growth chamber under controlled light and temperature conditions.

-

Data Collection: After a set period (e.g., 7-10 days), measure relevant growth parameters such as root length, hypocotyl length, and overall seedling fresh weight.

-

Analysis: Compare the growth parameters of seedlings grown on media containing this compound to the control group to determine the inhibitory concentration (IC₅₀) or other relevant metrics.

Conceptual Experimental Workflow

The following diagram illustrates a typical workflow for investigating the biological effects of a compound like this compound.

Conclusion

This compound is a jasmonate with potential applications in multiple industries. Its biological activity is likely mediated through the jasmonic acid signaling pathway, a key regulatory system in plants. Further research is needed to fully elucidate its specific mechanisms of action and to develop standardized protocols for its synthesis and biological evaluation. This guide provides a foundational resource for scientists and researchers to build upon in their investigations of this compound.

References

The Potential Role of Cucurbic Acid in Plant Defense Signaling: An In-depth Technical Guide

Disclaimer: Direct experimental evidence detailing the specific function of cucurbic acid in plant defense signaling is currently limited in scientific literature. This guide provides a comprehensive overview of its potential role based on its structural analogy to jasmonic acid, a well-established phytohormone in plant defense. The signaling pathways, experimental protocols, and quantitative data presented are primarily based on studies of the jasmonate signaling cascade and serve as a foundational model for the prospective investigation of cucurbic acid.

Introduction

Plants, as sessile organisms, have evolved sophisticated defense mechanisms to counteract a diverse array of pathogens and herbivores. A key component of this defense system is the intricate network of signaling molecules that regulate the expression of defense-related genes. Among these, the jasmonate family of phytohormones plays a central role in orchestrating responses to necrotrophic pathogens and insect herbivores.

Cucurbic acid, a cyclopentanone compound structurally related to jasmonic acid (JA), is a naturally occurring plant metabolite.[1] While its precise biological functions are not yet fully elucidated, its structural similarity to JA suggests a potential role as a signaling molecule in plant defense. This technical guide explores the putative function of cucurbic acid in plant defense signaling, drawing parallels with the well-characterized jasmonic acid pathway. We will delve into its biosynthesis, potential perception mechanisms, downstream signaling events, and the experimental methodologies required to investigate its role. This document is intended for researchers, scientists, and drug development professionals interested in plant defense mechanisms and the discovery of novel signaling molecules.

Biosynthesis of Cucurbic Acid

Cucurbic acid is a derivative of jasmonic acid.[2] The biosynthesis of jasmonic acid originates from α-linolenic acid released from chloroplast membranes.[2] This process involves a series of enzymatic reactions occurring in both the chloroplast and peroxisome.[3] Cucurbic acid is formed through the reduction of the ketone group at the C-6 position of jasmonic acid, resulting in a hydroxyl group.[2]

The Jasmonate Signaling Pathway: A Model for Cucurbic Acid Function

Given the structural similarity, it is hypothesized that cucurbic acid may function as an analog of jasmonic acid, potentially interacting with the same signaling components. The core of the jasmonate signaling pathway involves the perception of the bioactive form, jasmonoyl-isoleucine (JA-Ile), by the F-box protein CORONATINE INSENSITIVE 1 (COI1).[3] This perception leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, thereby activating transcription factors (TFs) like MYC2, which in turn regulate the expression of a wide range of defense genes.[4][5]

Quantitative Data on Jasmonate-Mediated Defense Responses

To understand the potential impact of cucurbic acid, we can examine quantitative data from studies on jasmonate-induced defense responses. These studies typically measure changes in the levels of defense-related compounds, gene expression, and resistance to pathogens or herbivores.

| Parameter Measured | Plant Species | Treatment | Fold Change (approx.) | Reference |

| Defense Gene Expression (PDF1.2) | Arabidopsis thaliana | Methyl Jasmonate (MeJA) | >100 | [4] |

| Proteinase Inhibitor II (PI-II) Accumulation | Solanum lycopersicum (Tomato) | Wounding + Jasmonic Acid | ~20 | [4] |

| Glucosinolate Content | Arabidopsis thaliana | MeJA | 2-5 | [6] |

| Resistance to Botrytis cinerea | Arabidopsis thaliana | MeJA pre-treatment | ~50% reduction in lesion size | [4] |

| Resistance to Spodoptera exigua (Beet Armyworm) | Nicotiana attenuata | MeJA | ~40% reduction in larval weight | [7] |

Experimental Protocols

Investigating the specific role of cucurbic acid in plant defense requires a suite of molecular and biochemical techniques. The following protocols, commonly used in jasmonate research, would be directly applicable.

Quantification of Cucurbic Acid and other Jasmonates

Methodology: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the gold standard for accurate quantification of phytohormones.[8][9]

Protocol Outline:

-

Sample Preparation: Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract the powdered tissue with a solvent mixture, typically containing methanol, water, and a weak acid, along with deuterated internal standards for accurate quantification.[10]

-

Solid-Phase Extraction (SPE): Clean up the extract using a mixed-mode SPE cartridge to remove interfering compounds.[8]

-

UPLC-MS/MS Analysis: Separate the compounds using a C18 reverse-phase column and detect and quantify them using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[11]

References

- 1. academic.oup.com [academic.oup.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. portlandpress.com [portlandpress.com]

- 4. mdpi.com [mdpi.com]

- 5. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Jasmonate action in plant defense against insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]

- 11. The Quantification of Jasmonates in Lipid-Rich Tissues by UHPLC-ESI-QQQ-MS/MS in Multiple Reaction Monitoring (MRM) - PubMed [pubmed.ncbi.nlm.nih.gov]

(+/-)-Cucurbic Acid molecular weight and formula

An In-Depth Technical Guide to (+/-)-Cucurbic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a member of the jasmonate family of lipids, is a molecule of interest in various scientific disciplines. This technical guide provides a comprehensive overview of its chemical and physical properties. While specific biological data on this compound is limited, this document explores the broader context of related compounds, such as cucurbitacins and jasmonic acids, to infer potential biological activities and research directions. This guide also presents generalized experimental protocols and conceptual signaling pathways relevant to this class of molecules, offering a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a cyclopentane-containing fatty acid. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₀O₃ | [1][2][3] |

| Molecular Weight | 212.28 g/mol | [1][4][5] |

| CAS Number | 131488-83-0 | [1][2][3] |

| IUPAC Name | 2-[3-hydroxy-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid | [1] |

| Synonyms | (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic acid | [2] |

Biological Context and Potential Activities

This compound belongs to the jasmonate class of plant hormones, which are involved in regulating plant growth, development, and responses to stress.[4][6][7] While extensive research on the specific biological activities of this compound is not widely published, the activities of the broader classes of cucurbitacins and other jasmonates provide a basis for potential areas of investigation.

Cucurbitacins, which are structurally related triterpenoids, have been shown to possess a wide range of pharmacological properties, including:

-

Hepatoprotective properties [8]

Given that this compound is a natural product found in plants such as Solanum tuberosum (potato) and Solanum lycopersicum (tomato), it may play a role in plant defense mechanisms and could be explored for similar pharmacological activities.[2]

Relevant Signaling Pathways

While a specific signaling pathway for this compound has not been elucidated, the related cucurbitacins are known to modulate several important cellular signaling pathways. One of the most frequently cited is the JAK/STAT (Janus kinase/signal transducer and activator of transcription) pathway, which is crucial in regulating immune responses, cell proliferation, and apoptosis.

Below is a conceptual diagram of the JAK/STAT signaling pathway, which could be a potential target for investigation with this compound.

Caption: Conceptual diagram of the JAK/STAT signaling pathway.

Methodologies for Research and Analysis

General Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for screening a natural product like this compound for biological activity.

Caption: A generalized workflow for the bioactivity screening of a natural product.

Analytical Techniques

The analysis of organic acids like cucurbic acid typically involves chromatographic and spectroscopic methods.

-

High-Performance Liquid Chromatography (HPLC): Useful for the separation and quantification of cucurbic acid in complex mixtures.[10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the identification and quantification of volatile derivatives of cucurbic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of the molecule.

-

Capillary Electrophoresis: A rapid and simple method for the analysis of organic acids in biological samples.

Synthesis

The de novo synthesis of cucurbitane-type molecules has been reported and typically involves complex multi-step processes. While a specific protocol for this compound is not detailed here, the synthesis of related compounds often involves the construction of the cyclopentane ring system followed by the stereoselective introduction of functional groups.

Future Directions

The study of this compound presents several opportunities for future research:

-

Total Synthesis: Development of an efficient and stereoselective total synthesis would provide access to larger quantities of the material for biological studies.

-

Biological Screening: A comprehensive screening of this compound against a panel of biological targets, including cancer cell lines and inflammatory markers, is warranted.

-

Mechanism of Action Studies: Should biological activity be identified, further studies will be needed to elucidate the molecular mechanism of action, including the identification of protein targets and signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound could lead to the identification of compounds with improved potency and selectivity.

Conclusion

This compound is a natural product with a well-defined chemical structure. While its specific biological activities have not been extensively explored, its relationship to the jasmonates and cucurbitacins suggests that it may possess interesting pharmacological properties. This guide provides a foundational overview for researchers interested in exploring the potential of this molecule in drug discovery and other areas of chemical and biological research. Further investigation is needed to fully understand the therapeutic potential of this compound.

References

- 1. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (+)-Cucurbic acid | C12H20O3 | CID 5281159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Metabolome and Transcriptome Analyses of Cucurbitacin Biosynthesis in Luffa (Luffa acutangula) [frontiersin.org]

- 4. Human Metabolome Database: Showing metabocard for Cucurbic acid (HMDB0029388) [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

Natural sources and extraction of cucurbic acid from Cucurbita species

An In-depth Technical Guide on the Natural Sources and Extraction of Cucurbitacins from Cucurbita Species

Introduction

The genus Cucurbita, belonging to the gourd family Cucurbitaceae, encompasses a variety of species commonly known as squash and pumpkin.[1] These plants are not only valued for their nutritional content but are also a rich source of a diverse group of tetracyclic triterpenoid compounds known as cucurbitacins.[2][3] These compounds are responsible for the characteristic bitter taste of some cucurbits and serve as a natural defense mechanism against herbivores.[2][4]

For the purposes of this guide, it is important to distinguish between cucurbitacins and cucurbic acid. Cucurbic acid is a derivative of jasmonic acid, a plant hormone involved in signaling defense responses.[5][6] In contrast, cucurbitacins are the bioactive secondary metabolites with a range of pharmacological properties, including anti-inflammatory and cytotoxic effects, making them of significant interest to researchers and drug development professionals.[2][7] This guide will focus on the natural sources, extraction, and biosynthesis of cucurbitacins from Cucurbita species.

Natural Sources of Cucurbitacins in Cucurbita Species

Cucurbitacins are widely distributed throughout the Cucurbita genus. The concentration and specific type of cucurbitacin can vary significantly depending on the species, cultivar, plant part, and age of the plant.[8]

Distribution within the Plant

Research has shown that cucurbitacin concentrations are not uniform throughout the plant. Significant variations are observed in the fruit's placenta, flesh, and rind, as well as in the cotyledons and roots.[8] Generally, the placenta of the fruit contains much higher concentrations of cucurbitacins compared to the flesh and rind.[8] The levels of these compounds also tend to increase as the fruit ages.[8]

Quantitative Data on Cucurbitacin Content

The following tables summarize the quantitative data on cucurbitacin content in various Cucurbita species and other related cucurbits, compiled from multiple studies.

Table 1: Cucurbitacin Concentration in Various Cucurbita Species and Hybrids (µg/g fresh weight) [8]

| Species/Hybrid | Plant Part | 10 Days Post-Anthesis | 20 Days Post-Anthesis | 30 Days Post-Anthesis |

| C. equadorensis | Placenta | 210 | 1100 | 1850 |

| Flesh | 0 | 0 | 0 | |

| Rind | 0 | 0 | 0 | |

| C. maxima x C. equadorensis | Placenta | 150 | 750 | 1200 |

| Flesh | 0 | 0 | 0 | |

| Rind | 0 | 0 | 0 | |

| C. pepo x C. texana | Placenta | 180 | 850 | 1500 |

| Flesh | 2 | 10 | 25 | |

| Rind | 1 | 5 | 15 |

Table 2: Cucurbitacin E Content in Selected Cucurbitaceae Species (% w/w in aqueous extract) [9]

| Species | Common Name | % Yield of Aqueous Extract (w/w) | Cucurbitacin E Content (% w/w) |

| Cucurbita pepo | Pumpkin | 3.83 | 0.0663 |

| Lagenaria siceraria | Bottle Gourd | 5.21 | 0.0356 |

| Benincasa hispida | Wax Gourd | 4.08 | 0.0412 |

| Momordica charantia | Bitter Melon | 7.25 | 0.0589 |

| Coccinia grandis | Ivy Gourd | 5.88 | 0.0476 |

| Luffa acutangula | Angled Loofah | 4.20 | 0.0514 |

Extraction and Isolation of Cucurbitacins

The extraction of cucurbitacins from Cucurbita species typically involves solvent extraction, followed by purification and analytical quantification.

General Extraction Workflow

The general workflow for extracting cucurbitacins from plant material is outlined below.

Detailed Experimental Protocols

Below are detailed methodologies for the extraction and analysis of cucurbitacins based on cited literature.

Protocol 1: Methanolic Extraction for LC-MS/MS Analysis [10][11]

-

Sample Preparation : Weigh 1 gram of dried and powdered plant material.

-

Extraction : Add 10 mL of methanol to the plant material. Sonicate the mixture for 20 minutes.

-

Centrifugation : Centrifuge the sample for 15 minutes at 6000 rpm to pellet solid particles.

-

Filtration : Filter the supernatant through a 0.22 µm PTFE syringe filter.

-